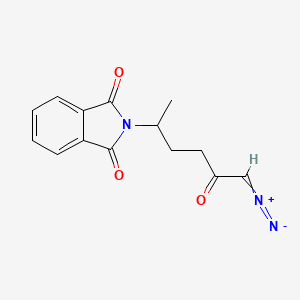
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is a complex organic compound that features a diazonium group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate typically involves the reaction of a diazonium salt with a suitable precursor containing the isoindole moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group .
Industrial Production Methods
These methods would need to ensure the purity and stability of the compound, which may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .
Scientific Research Applications
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The isoindole moiety may also play a role in stabilizing the compound and facilitating its interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}ethyl)disulfanyl]ethyl}propanamide
- 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is unique due to its combination of a diazonium group and an isoindole moiety.
Properties
CAS No. |
112357-32-1 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(6-diazo-5-oxohexan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9(6-7-10(18)8-16-15)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
DFWIMWPHEYEPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















